

Technical Guide: Synthesis and Characterization of (R)-2-Amino-2-(2-bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

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Executive Summary

(R)-2-Amino-2-(2-bromophenyl)ethanol is a high-value chiral building block belonging to the class of

-amino alcohols (specifically, a phenylglycinol derivative). It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting adrenergic receptors, and as a chiral auxiliary in asymmetric synthesis.

The presence of the ortho-bromine substituent on the phenyl ring introduces steric bulk and electronic differentiation, making this molecule distinct from unsubstituted phenylglycinols. Its synthesis requires strict stereochemical control to prevent racemization of the benzylic amine center.

Key Identifier	Detail
IUPAC Name	(2R)-2-Amino-2-(2-bromophenyl)ethan-1-ol
Common Name	(R)-2-Bromophenylglycinol
CAS Number	1184472-20-5 (Racemic); Note: (S)-enantiomer is 1213600-83-9
Molecular Formula	C H BrNO
Molecular Weight	216.08 g/mol

Physicochemical Profile

The following properties define the material's behavior in synthetic and formulation environments.

Property	Value / Description	Note
Appearance	White to off-white crystalline solid	Oxidizes slightly upon air exposure
Melting Point	82 – 86 °C	Enantiopure forms often have sharper MPs than racemates
Solubility	Soluble in MeOH, EtOH, DMSO, THF	Limited solubility in water; soluble in dilute acid
pKa (Conjugate Acid)	~12.3 (Predicted)	Basic amine functionality
Chirality	(R)-Configuration	Benzylic carbon is the stereocenter
H-Bond Donors/Acceptors	2 / 2	Facilitates crystallization and receptor binding

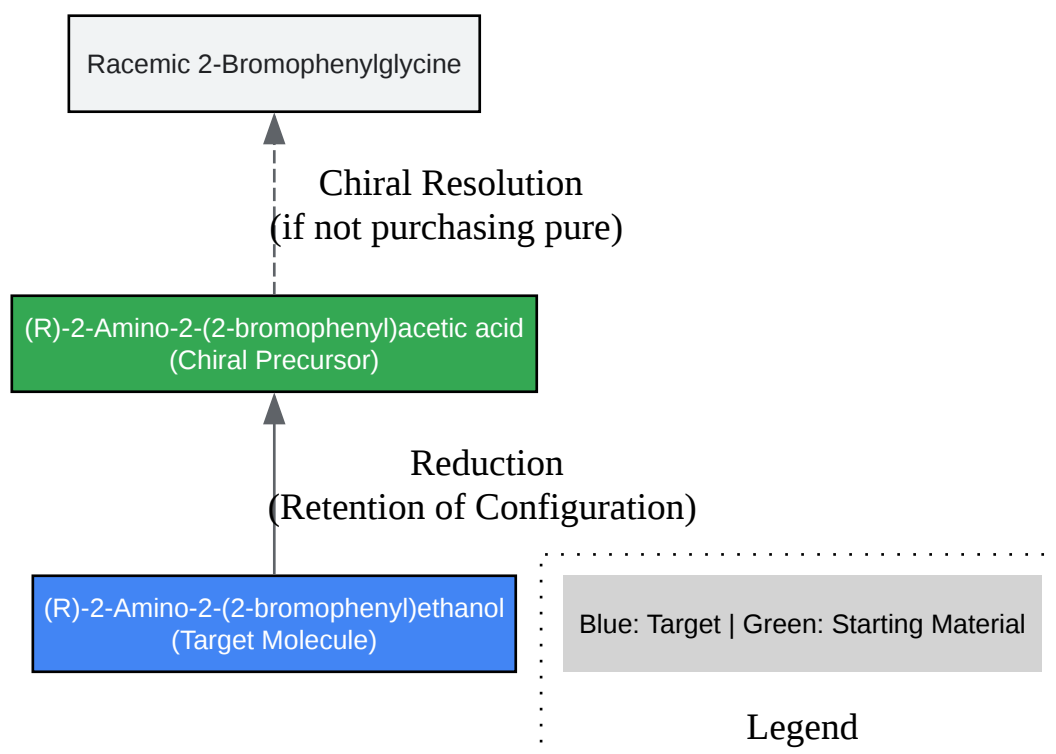
Retrosynthetic Analysis & Strategy

To obtain the (R)-enantiomer with high optical purity (

ee), the most robust synthetic strategy involves the chemoselective reduction of the corresponding chiral amino acid, (R)-2-(2-bromophenyl)glycine. This approach utilizes the "Chiral Pool" strategy, ensuring the stereocenter established in the starting material is retained.

Strategic Pathway

- Starting Material: (R)-2-Amino-2-(2-bromophenyl)acetic acid (commercially available or resolved via enzymatic hydrolysis).
- Transformation: Reduction of the carboxylic acid to a primary alcohol without affecting the aryl bromide or racemizing the amine.
- Reagent System: Sodium Borohydride (NaBH₄) activated by Iodine (I₂) or Sulfuric Acid (H₂SO₄) in THF. This generates borane (BH₃) in situ, which selectively reduces the acid.



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Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center from the amino acid precursor.

Detailed Experimental Protocol

Method: Reduction via NaBH₄ / I System

This protocol is preferred over Lithium Aluminum Hydride (LiAlH₄)

) for scale-up due to milder conditions and easier handling, while avoiding debromination byproducts.

Reagents:

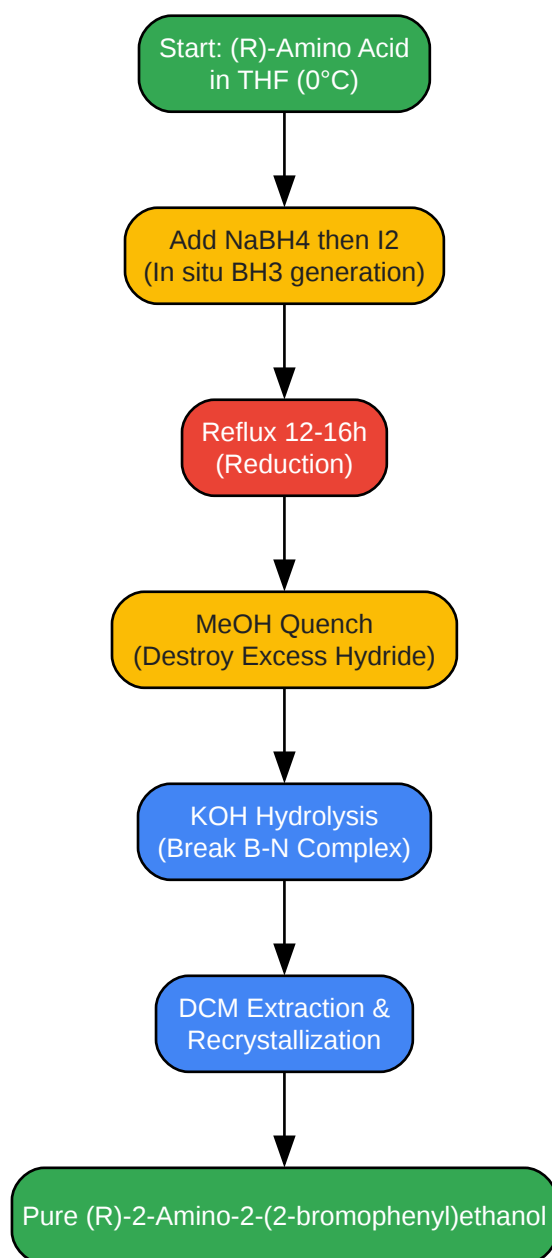
- (R)-2-Amino-2-(2-bromophenyl)acetic acid (1.0 equiv)
- Sodium Borohydride (NaBH₄, 2.4 equiv)

- Iodine (I₂), 1.0 equiv)
- Tetrahydrofuran (THF), anhydrous
- Methanol (for quenching)

Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Purge with N₂.
- Solvation: Charge the flask with (R)-2-Amino-2-(2-bromophenyl)acetic acid and anhydrous THF (10 mL/g). Cool the suspension to 0°C in an ice bath.
- Hydride Addition: Add NaBH₄ (solid) in portions. The mixture may evolve H₂ gas; ensure proper venting.
- Activation: Dissolve I₂ in THF and add dropwise via the addition funnel over 30–45 minutes. Mechanism: I₂ reacts with NaBH₄ to generate BH₃-THF complex in situ.
 - Observation: The solution will turn brown (iodine color) and then fade to colorless as the iodine is consumed.
- Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–16 hours.

- Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until the solution becomes clear and gas evolution ceases. This destroys excess borane.
- Workup:
 - Concentrate the mixture under reduced pressure to remove THF.
 - Dissolve the residue in 20% aqueous KOH (to break the boron-amine complex). Stir at 60°C for 1 hour.
 - Extract with Dichloromethane (DCM) or Ethyl Acetate ().
 - Wash combined organics with brine, dry over NaSO, and concentrate.
- Purification: Recrystallize from Ethyl Acetate/Hexanes or Toluene to yield the pure (R)-amino alcohol.



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Figure 2: Step-by-step synthetic workflow for the reduction process.

Analytical Characterization

Validating the identity and optical purity is mandatory.

Proton NMR (^1H NMR, 400 MHz, CDCl_3)

- Aromatic Region: Multiplets at

7.55 (d, 1H, Ar-H ortho to Br), 7.30–7.10 (m, 3H, remaining Ar-H).

- Benzylic Proton:

4.45 (dd, 1H, CH-NH

). The chemical shift is distinct due to the electron-withdrawing Br and NH group.

- Methylene Protons:

3.75 (dd, 1H, CH

-OH), 3.55 (dd, 1H, CH

-OH).

- Exchangeable Protons: Broad singlet at

2.0–2.5 (NH

, OH).

Chiral HPLC

- Column: Daicel Chiralcel OD-H or AD-H.
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
- Detection: UV at 254 nm.
- Criteria: The (R)-enantiomer should appear as a single peak. Enantiomeric Excess (ee) should be calculated relative to the racemate trace.

Safety & Handling (MSDS Highlights)

- Hazards:
 - Skin/Eye Irritant: The free base is alkaline and can cause irritation.

- Acute Toxicity: Brominated aromatics can be toxic if ingested.
- Process Safety:
 - Hydrogen Evolution: The NaBH step generates significant H gas. Ensure high-efficiency ventilation and blast shielding during scale-up.
 - Iodine: Corrosive and volatile. Handle in a fume hood.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References

- PubChem.**2-Amino-2-(2-bromophenyl)ethanol** - Compound Summary.[1] National Library of Medicine.[1] [[Link](#)][1]
- McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Foundational protocol for NaBH₄/I₂ reduction).
- ChemBK.**2-Amino-2-(2-bromophenyl)ethanol** Properties and Supplier Data.[[Link](#)][1]
- European Patent Office.

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Sources

- [1. 2-Amino-2-\(2-bromophenyl\)ethanol | C₈H₁₀BrNO | CID 14853184 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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